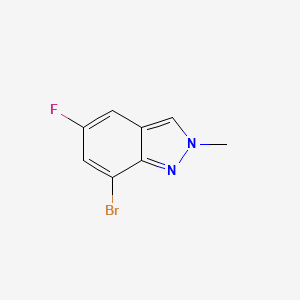

7-bromo-5-fluoro-2-methyl-2H-indazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H6BrFN2 |

|---|---|

Molecular Weight |

229.05 g/mol |

IUPAC Name |

7-bromo-5-fluoro-2-methylindazole |

InChI |

InChI=1S/C8H6BrFN2/c1-12-4-5-2-6(10)3-7(9)8(5)11-12/h2-4H,1H3 |

InChI Key |

NMNUJFXKKZDEEJ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C2C=C(C=C(C2=N1)Br)F |

Origin of Product |

United States |

Advanced Synthetic Strategies and Methodologies for 2h Indazole Derivatives, with Specific Considerations for Halogenated and N2 Substituted Analogs

General Synthetic Routes to the Indazole Ring System

The formation of the indazole bicycle can be achieved through various synthetic pathways, ranging from classical cyclization reactions to modern transition-metal-catalyzed processes.

Transition-Metal-Catalyzed Approaches (e.g., Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling, Rhodium-Catalyzed C–H Activation)

Transition-metal catalysis has become an indispensable tool for the synthesis of complex heterocyclic systems, offering high efficiency and functional group tolerance. researchgate.netresearchgate.net

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for constructing the indazole ring. A direct and operationally simple method involves the reaction of readily available 2-bromobenzyl bromides with arylhydrazines. acs.org This process, catalyzed by a palladium complex with a phosphine (B1218219) ligand like t-Bu₃PHBF₄, proceeds through a regioselective intermolecular N-benzylation, followed by an intramolecular N-arylation and subsequent oxidation to yield 2-aryl-substituted 2H-indazoles. acs.org Another palladium-catalyzed approach involves the C−H arylation of existing 2H-indazoles to create more complex diaryl indazoles, often performed under mild conditions. acs.org

Rhodium-Catalyzed C–H Activation: Rhodium(III) catalysts have enabled the efficient synthesis of N-aryl-2H-indazoles through a formal [4+1] annulation of azobenzenes and aldehydes. nih.govacs.org In this process, the azo group directs an ortho C–H bond activation on one of the aryl rings. nih.gov The resulting intermediate adds to an aldehyde, followed by a cyclative capture and aromatization to form the 2H-indazole product. nih.govacs.org This method is highly functional group-compatible, and the regioselectivity on unsymmetrical azobenzenes can be controlled by both steric and electronic factors. nih.govacs.org For instance, C-H functionalization typically occurs on the more electron-rich aromatic ring. nih.govacs.org

Cobalt-Catalyzed C-H Activation: Similar to rhodium, air-stable cationic Cobalt(III) catalysts can be used for the one-step synthesis of N-aryl-2H-indazoles from azobenzenes and a wide range of aldehydes. nih.gov This C–H bond functionalization/addition/cyclization cascade is cost-effective and tolerates various functional groups on aromatic, heteroaromatic, and aliphatic aldehydes. nih.gov

Copper-Catalyzed Reactions: Copper-catalyzed methods provide a green and efficient route to 2H-indazoles. One notable example is a one-pot, three-component reaction of 2-bromo- or 2-chlorobenzaldehydes, primary amines, and sodium azide. organic-chemistry.org This reaction, often catalyzed by copper(I) oxide nanoparticles (Cu₂O-NP) in an environmentally benign solvent like polyethylene (B3416737) glycol (PEG), demonstrates a broad substrate scope and high tolerance for various functional groups. organic-chemistry.org

Table 1: Examples of Transition-Metal-Catalyzed Synthesis of the Indazole Core This table is interactive. Click on the headers to sort.

| Catalyst System | Starting Materials | Key Transformation | Typical Yield | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ / t-Bu₃PHBF₄ | 2-Bromobenzyl bromides, Arylhydrazines | Intermolecular N-benzylation / Intramolecular N-arylation | Up to 79% | acs.org |

| [Cp*RhCl₂]₂ / AgSbF₆ | Azobenzenes, Aldehydes | C-H Activation / [4+1] Annulation | High | nih.govacs.org |

| [Cp*Co(C₆H₆)][B(C₆F₅)₄]₂ | Azobenzenes, Aldehydes | C-H Activation / Cyclization Cascade | Near-quantitative | nih.gov |

| Cu₂O Nanoparticles | 2-Halobenzaldehydes, Amines, Sodium Azide | One-pot Three-component Cyclization | Good to Excellent | organic-chemistry.org |

Acid/Base-Catalyzed and Green Chemistry Methodologies

In addition to metal-catalyzed routes, acid/base-catalyzed and other green methodologies offer valuable alternatives. Base-catalyzed tandem reactions can convert N-alkyl-2-nitro-N-(2-oxo-2-aryl-ethyl)-benzenesulfonamides into 2H-indazole 1-oxides under mild conditions, which can then be deoxygenated to form 2H-indazoles. nih.gov

Green chemistry principles are exemplified by one-pot syntheses that reduce waste and improve efficiency. The aforementioned copper-catalyzed three-component reaction using a recyclable solvent like PEG is a prime example. organic-chemistry.org Another approach involves the reductive cyclization of ortho-imino-nitrobenzene substrates, generated in situ from the condensation of ortho-nitrobenzaldehydes and amines. organic-chemistry.org This mild, one-pot synthesis is promoted by tri-n-butylphosphine and accommodates a wide range of electronically diverse starting materials. organic-chemistry.org Furthermore, a metal-free fluorination of 2H-indazoles has been developed using N-fluorobenzenesulfonimide (NFSI) in water under ambient air, providing direct access to fluorinated derivatives through a proposed radical mechanism. organic-chemistry.org

Cycloaddition Reactions and Annulation Sequences

Cycloaddition reactions represent a powerful strategy for the rapid construction of the 2H-indazole skeleton. A highly efficient method is the [3+2] dipolar cycloaddition of arynes with sydnones. nih.govnih.govacs.orgacs.org This reaction proceeds under mild conditions, offers high yields, and, crucially, produces 2H-indazoles with excellent selectivity, avoiding contamination from 1H-isomers. nih.gov The process involves the generation of an aryne intermediate, which then undergoes cycloaddition with a sydnone, followed by a spontaneous extrusion of carbon dioxide to form the aromatic 2H-indazole ring. nih.gov This method is particularly useful for creating halogen-substituted 2H-indazoles, which can be further diversified using palladium-catalyzed coupling reactions. nih.govacs.org

Regioselective Functionalization of the Indazole Core

For compounds like 7-bromo-5-fluoro-2-methyl-2H-indazole, the precise installation of substituents on a pre-formed indazole ring is as critical as the initial ring synthesis. Regioselective functionalization, especially at the nitrogen atoms, is a well-documented challenge.

Selective N2-Alkylation Protocols and Mechanistic Insights

Achieving selective alkylation at the N2 position is essential for synthesizing many biologically active indazoles. Direct alkylation of 1H-indazoles often yields a mixture of N1 and N2 products. nih.gov However, several highly selective N2-alkylation protocols have been developed.

One of the most effective methods employs alkyl 2,2,2-trichloroacetimidates as alkylating agents in the presence of a strong acid catalyst, such as trifluoromethanesulfonic acid (TfOH), or a copper(II) triflate catalyst. organic-chemistry.org This protocol is general for primary, secondary, and tertiary alkyl groups and provides the N2-alkylated indazole with high selectivity and often in excellent yields, with no N1-isomer being observed. organic-chemistry.orgwuxibiology.com The reaction is applicable to a broad range of indazoles, including those with electron-donating or electron-withdrawing groups, as well as halogenated substrates like 3-bromo- (B131339) and 3-iodo-indazole. organic-chemistry.orgwuxibiology.com

Mechanistic studies and quantum mechanical (QM) analyses provide insight into this high selectivity. wuxibiology.com The proposed mechanism involves the protonation of the trichloroacetimidate (B1259523) by the strong acid, which activates it for nucleophilic attack. wuxibiology.com While the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer, the energy barrier for the N2 nitrogen of the 1H-tautomer to attack the activated electrophile is significantly lower than the barrier for the corresponding N1 attack (which would require tautomerization to the higher-energy 2H-form first). wuxibiology.com This kinetic preference strongly favors the formation of the N2-substituted product. wuxibiology.com

Another highly regioselective method uses TfOH to catalyze the reaction between indazoles and diazo compounds, affording N2-alkylated products with N2/N1 ratios up to 100:0. rsc.org

Table 2: Selected Protocols for Selective N2-Alkylation of Indazoles This table is interactive. Click on the headers to sort.

| Alkylating Agent | Catalyst / Conditions | Selectivity (N2:N1) | Substrate Scope | Reference |

|---|---|---|---|---|

| Alkyl 2,2,2-trichloroacetimidates | TfOH or Cu(OTf)₂ | Highly selective for N2 | Primary, secondary, tertiary alkyls; Halogenated indazoles | organic-chemistry.org |

| Diazo compounds | TfOH | Up to 100:0 | Broad functional group tolerance | rsc.org |

| Iodomethane (B122720) | Sodium Hydride / DMF | Mixture, separation required | General alkylation | chemicalbook.com |

| Alcohols | DIAD / PPh₃ (Mitsunobu) | Prefers N2 (e.g., 2.5:1) | Secondary alcohols | nih.gov |

Control of N1- vs. N2-Isomer Formation

The control of N1- versus N2-isomer formation is a central theme in indazole chemistry. The outcome of an N-alkylation reaction is influenced by a combination of factors including the solvent, the base, the nature of the electrophile, reaction temperature, and the electronic and steric properties of substituents on the indazole ring. nih.govnih.gov

Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole tautomer. nih.gov This intrinsic stability can be exploited to favor the N1 product. For example, N-acylation often initially produces a mixture but can equilibrate to the more stable N1-acylindazole. nih.gov A subsequent reduction can then furnish the N1-alkylindazole. nih.govrsc.org A recently developed two-step, one-purification procedure involving reductive amination followed by cyclization via diazotization has been shown to be highly selective for N1-alkylation and scalable. rsc.org This method relies on thermodynamic control to achieve its high selectivity. rsc.org

Conversely, kinetic control often favors the N2 isomer. Reactions under SN2 conditions with simple alkyl halides frequently give mixtures. rsc.org For instance, alkylating methyl 5-bromo-1H-indazole-3-carboxylate with isobutyl bromide using K₂CO₃ in DMF gives a nearly 1:1 mixture of N1 and N2 isomers. rsc.org Mitsunobu reactions also tend to show a kinetic preference for the N2 position. nih.gov The choice of conditions dictates the outcome: thermodynamic control (often involving equilibration at higher temperatures or specific solvent systems) can favor the N1-isomer, while kinetically controlled reactions (often at lower temperatures with highly reactive electrophiles) may favor the N2-isomer. nih.govnih.gov

Directed Introduction of Halogen Substituents (Bromine and Fluorine)

The incorporation of halogen atoms, particularly bromine and fluorine, into the indazole framework can profoundly influence a molecule's properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, the development of regioselective halogenation methods is of high importance.

The direct bromination of the indazole ring requires careful consideration of the directing effects of existing substituents and the reaction conditions to achieve the desired regioselectivity. The electronic nature of the indazole ring system, which consists of a benzene (B151609) ring fused to a pyrazole (B372694) ring, leads to a complex reactivity pattern.

For the synthesis of a 7-bromo-5-fluoro-indazole derivative, a plausible synthetic route commences with a 5-fluoro-1H-indazole precursor. The fluorine atom at the 5-position is a weakly deactivating, ortho, para-director for electrophilic aromatic substitution. youtube.comlibretexts.org This would typically direct an incoming electrophile, such as a bromonium ion, to the C4 and C6 positions. However, the inherent reactivity of the indazole ring system itself also plays a crucial role. Research has shown that under certain conditions, direct bromination of substituted indazoles can be achieved at various positions, including C3, C5, and C7.

For instance, a study on the regioselective C7-bromination of 4-substituted 1H-indazoles demonstrated that treatment with N-bromosuccinimide (NBS) in a polar aprotic solvent like N,N-dimethylformamide (DMF) at elevated temperatures can favor bromination at the C7 position. nih.gov In the case of N-(1H-indazol-4-yl)-4-methylbenzenesulfonamide, reaction with 1.1 equivalents of NBS in DMF at 80 °C yielded the desired 7-bromo product in 84% yield. nih.gov This suggests that the C7 position is susceptible to electrophilic attack, and its selectivity can be controlled.

Table 1: Examples of Regioselective Bromination of Indazole Derivatives

| Starting Material | Brominating Agent | Solvent | Temperature | Product | Yield | Citation |

| N-(1H-indazol-4-yl)-4-methylbenzenesulfonamide | NBS (1.1 equiv.) | DMF | 80 °C | N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | 84% | nih.gov |

| 2-Phenyl-2H-indazole | Br₂ | Acetic Acid | Not specified | 3-Bromo-2-phenyl-2H-indazole and dibromo derivatives | High yield for monobromo, poor selectivity for dibromo | nih.gov |

| 2-Phenyl-2H-indazole | NBS (1.0 equiv.) | Not specified | 25 °C | 3-Bromo-2-phenyl-2H-indazole | 88% | nih.gov |

This table is generated based on available data and is for illustrative purposes.

The introduction of fluorine atoms onto an aromatic ring is often more challenging than bromination and typically involves specialized reagents and reaction conditions. Direct fluorination of an existing indazole core at specific positions other than C3 is not commonly reported. youtube.com Therefore, a more practical approach for the synthesis of 5-fluoro-indazole derivatives involves the use of a fluorinated starting material.

A common strategy is to begin with a commercially available fluorinated aniline (B41778) derivative. For example, the synthesis of 5-fluoro-1H-indazole can be accomplished from a precursor such as 4-fluoro-2-methylaniline (B1329321) through a sequence of reactions involving diazotization and cyclization. A Chinese patent describes a similar approach for the synthesis of 5-bromo-4-fluoro-1H-indazole starting from 3-fluoro-2-methylaniline, which undergoes bromination followed by a ring-closure reaction. google.com This highlights the principle of constructing the indazole ring from a pre-functionalized benzene derivative to ensure the desired placement of the fluorine substituent.

Synthesis of Poly-substituted Indazole Derivatives, including Methylation at N2

Following the introduction of the desired halogen substituents, the final step in the synthesis of a compound like this compound is the methylation of the indazole nitrogen. The alkylation of 1H-indazoles can lead to a mixture of N1 and N2 isomers, and achieving high regioselectivity is a significant synthetic challenge. The outcome of the N-alkylation is influenced by several factors, including the nature of the substituents on the indazole ring, the alkylating agent, the base, and the solvent.

Generally, the 1H-tautomer of indazole is thermodynamically more stable than the 2H-tautomer. nih.gov However, N2-alkylation can be favored under certain kinetic conditions. Research has shown that substituents at the C7 position of the indazole ring can have a profound directing effect on N-alkylation. For instance, the presence of electron-withdrawing groups such as -NO₂ or -CO₂Me at the C7 position has been shown to confer excellent N2-regioselectivity in alkylation reactions. nih.gov It is plausible that the bromine atom at the C7 position in 7-bromo-5-fluoro-1H-indazole would similarly direct methylation to the N2 position.

A study on the regioselective alkylation of methyl 5-bromo-1H-indazole-3-carboxylate provides specific conditions for achieving selective N2-alkylation. beilstein-journals.org While this system has a different substitution pattern, the principles can be applied. For example, the use of a methylating agent like iodomethane or dimethyl sulfate (B86663) in the presence of a suitable base and solvent is the standard approach. The choice of base and solvent can significantly impact the N1/N2 ratio.

Table 2: Conditions for Regioselective N-Alkylation of Indazoles

| Indazole Substrate | Alkylating Agent | Base/Conditions | Solvent | N1:N2 Ratio | Yield (N2-isomer) | Citation |

| 7-Nitro-1H-indazole | Pentyl bromide | NaH | THF | Not specified | Excellent N2-selectivity | nih.gov |

| 7-Carbomethoxy-1H-indazole | Pentyl bromide | NaH | THF | Not specified | Excellent N2-selectivity | nih.gov |

| 5-Bromo-7-methyl-1H-indazole | Iodomethane | NaH | DMF | Mixture | Not specified for isomer | chemicalbook.com |

This table is generated based on available data and is for illustrative purposes.

Based on these findings, the N2-methylation of 7-bromo-5-fluoro-1H-indazole to furnish this compound would likely be achieved with high selectivity due to the directing influence of the C7-bromo substituent.

Comprehensive Spectroscopic and Analytical Characterization of Substituted Indazoles, with Emphasis on Structural Confirmation of 7 Bromo 5 Fluoro 2 Methyl 2h Indazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of N-substituted indazole isomers. nih.gov The chemical environments of protons and carbons in 1-substituted and 2-substituted indazoles are sufficiently distinct, making ¹H and ¹³C NMR spectra diagnostic for identifying the position of the substituent on the nitrogen atom. nih.govnih.gov

The ¹H NMR spectrum provides crucial information about the electronic environment and connectivity of protons in a molecule. For 2H-indazoles, the proton at position 3 (H-3) typically appears as a distinct singlet at a downfield chemical shift, often above 8.0 ppm. nih.govnih.gov

In the case of 7-bromo-5-fluoro-2-methyl-2H-indazole, the spectrum is expected to show three main signals:

N-Methyl Group: A singlet corresponding to the three methyl protons (N-CH₃), typically appearing in the range of 4.0-4.4 ppm.

H-3 Proton: A characteristic singlet for the H-3 proton, anticipated to be in the downfield region.

Aromatic Protons: The protons on the benzene (B151609) ring (H-4 and H-6) will appear as doublets due to coupling with the adjacent fluorine atom. The fluorine at C-5 will split the signal of H-4 and H-6, and the bromine at C-7 removes the H-7 signal. The electronegativity of the fluorine and bromine atoms influences the chemical shifts of these aromatic protons.

The predicted ¹H NMR data for this compound is summarized below.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| N-CH₃ | ~4.1 | Singlet | - |

| H-4 | ~7.6 | Doublet | J(H,F) ≈ 8-10 |

| H-6 | ~7.2 | Doublet | J(H,F) ≈ 4-6 |

| H-3 | ~8.2 | Singlet | - |

Note: Predicted values are based on general data for substituted 2H-indazoles. Actual experimental values may vary.

¹³C NMR spectroscopy is a particularly powerful method for distinguishing between N-1 and N-2 substituted indazole isomers. nih.govresearchgate.net The chemical shifts of the carbon atoms in the indazole ring system are highly sensitive to the point of N-substitution. researchgate.net For 2-substituted indazoles, the chemical shifts for C-4 and C-7 are typically found at a lower field compared to their 1-substituted counterparts, while the C-5 and C-6 signals appear at a higher field. researchgate.net

For this compound, the carbon spectrum will be characterized by:

The N-methyl carbon signal.

Eight distinct signals for the indazole ring carbons.

The carbons attached to the highly electronegative fluorine (C-5) and bromine (C-7) atoms will show characteristic shifts. The C-F bond will also result in observable C-F coupling constants. For instance, in a related compound, (5-Fluoro-2-phenyl-2H-indazol-3-yl)(phenyl)methanone, the C-5 carbon shows a large one-bond C-F coupling (J = 243.4 Hz). acs.org

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| N-CH₃ | ~35-40 |

| C-3 | ~123 |

| C-3a | ~125 |

| C-4 | ~120 (d, J(C,F) ≈ 25 Hz) |

| C-5 | ~159 (d, J(C,F) ≈ 240 Hz) |

| C-6 | ~110 (d, J(C,F) ≈ 25 Hz) |

| C-7 | ~105 |

| C-7a | ~148 |

Note: Predicted values are based on data for analogous substituted indazoles and established substituent effects. nih.govacs.org d denotes a doublet due to C-F coupling.

Two-dimensional (2D) NMR techniques are essential for the definitive assignment of complex structures. nih.govipb.pt

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique is used to identify protons that are close in space. For 2-substituted indazoles, a key NOESY correlation is observed between the protons of the N-2 substituent (the N-methyl group in this case) and the H-3 proton of the indazole ring. This correlation provides unambiguous proof of 2-substitution, as such an effect is absent in the N-1 isomer. ipb.pt

Distortionless Enhancement by Polarization Transfer (DEPT): DEPT experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 spectrum would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. A DEPT-90 spectrum would only show signals for CH carbons. This helps in the unequivocal assignment of the methyl and aromatic CH carbons. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. nih.gov The IR spectrum of this compound would be expected to display several characteristic absorption bands. A crucial diagnostic feature is the absence of a broad N-H stretching band (typically found around 3100-3500 cm⁻¹), which confirms that the indazole nitrogen has been substituted. researchgate.net

Other expected absorptions include:

Aromatic C-H stretching: Typically observed just above 3000 cm⁻¹.

Aliphatic C-H stretching: From the methyl group, appearing just below 3000 cm⁻¹.

C=C and C=N stretching: Aromatic ring and indazole ring vibrations in the 1450-1650 cm⁻¹ region.

C-F stretching: A strong absorption in the 1100-1250 cm⁻¹ region.

C-Br stretching: Found in the fingerprint region, typically below 700 cm⁻¹.

Predicted IR Absorption Data for this compound

| Functional Group | Vibration | Predicted Position (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3050-3150 | Medium-Weak |

| Aliphatic C-H | Stretch | 2850-2980 | Medium |

| Aromatic C=C | Stretch | 1450-1620 | Medium-Strong |

| C-F | Stretch | 1100-1250 | Strong |

| C-Br | Stretch | 550-700 | Medium-Strong |

Note: Based on standard IR correlation tables and data for substituted aromatics. wpmucdn.compsu.edulibretexts.org

Mass Spectrometry Techniques (e.g., High-Resolution Mass Spectrometry, GC-MS)

Mass spectrometry (MS) provides information about the mass and molecular formula of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the elemental composition with high accuracy. acs.orgrsc.org

For this compound (C₈H₆BrFN₂), the mass spectrum would show:

Molecular Ion (M⁺): A prominent molecular ion peak. Due to the presence of bromine, this will appear as a pair of peaks of almost equal intensity (the M⁺ and M+2 peaks), corresponding to the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br. miamioh.edu The calculated monoisotopic mass is approximately 227.97 g/mol .

Fragmentation Patterns: Common fragmentation pathways for indazoles can include the loss of the N-substituent or cleavage of the ring. A characteristic fragment would likely arise from the loss of the methyl radical (•CH₃) from the molecular ion. Another possible fragmentation is the loss of the bromine atom. researchgate.netresearchgate.net

Predicted Mass Spectrometry Data for this compound

| m/z Value (Predicted) | Ion | Comments |

|---|---|---|

| ~228 / 230 | [C₈H₆BrFN₂]⁺ | Molecular ion peak (M⁺), showing ⁷⁹Br/⁸¹Br isotope pattern (~1:1 ratio). |

| ~213 / 215 | [M - CH₃]⁺ | Loss of the N-methyl group. |

| ~149 | [M - Br]⁺ | Loss of the bromine atom. |

Note: Fragmentation is complex and these represent plausible primary fragments. miamioh.edulibretexts.org

Chromatographic Purity and Separation Methods (e.g., Thin-Layer Chromatography, High-Performance Liquid Chromatography, LC-MS, UPLC)

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for separating it from starting materials, byproducts, and isomers. scientificlabs.co.uk

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity checks. nih.govresearchgate.net Using a suitable mobile phase, such as a mixture of ethyl acetate (B1210297) and hexane, this compound would appear as a single spot under UV light, with an Rբ value distinct from its N-1 regioisomer and other impurities. rsc.org

High-Performance Liquid Chromatography (HPLC): HPLC provides a more accurate quantitative measure of purity. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (B52724) (often with a modifier like formic acid or trifluoroacetic acid) is commonly used for analyzing indazole derivatives. rsc.org The purity is determined by integrating the area of the product peak relative to the total peak area in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC): The hyphenation of chromatography with mass spectrometry (LC-MS) is a powerful combination that provides retention time data and mass confirmation simultaneously. whiterose.ac.uklcms.cz UPLC, which uses smaller particle size columns, offers higher resolution and faster analysis times compared to conventional HPLC, making it an excellent tool for purity determination and impurity profiling. bldpharm.com

X-ray Crystallography for Definitive Solid-State Structural Elucidation

While a specific single-crystal X-ray diffraction study for this compound is not publicly available in crystallographic databases as of the current literature search, the general principles and the type of data obtained from such an analysis on closely related indazole derivatives can be described. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are directly related to the arrangement of electrons, and thus atoms, within the crystal lattice.

The structural elucidation of substituted indazoles by X-ray crystallography confirms the N-methylation at the 2-position of the indazole ring, distinguishing it from the N-1 isomer. Furthermore, it would definitively establish the positions of the bromo and fluoro substituents on the benzo-fused ring. The resulting structural data would also reveal the planarity of the bicyclic indazole core and the orientation of the methyl group.

In a typical crystallographic analysis of a substituted indazole, the key parameters determined include the crystal system, space group, and unit cell dimensions. The precise atomic coordinates for each atom (carbon, nitrogen, bromine, fluorine, and hydrogen) are determined, from which intramolecular bond distances and angles are calculated with a high degree of accuracy. This information provides irrefutable proof of the molecular structure.

Moreover, the analysis reveals details about the intermolecular interactions that govern the packing of the molecules in the crystal lattice. These can include hydrogen bonds, halogen bonds, and π-π stacking interactions, which are crucial for understanding the solid-state properties of the material.

Although the specific crystallographic data for this compound is not available, the tables below are representative of the data that would be generated from such a study.

Interactive Table of Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Empirical formula | C₈H₆BrFN₂ |

| Formula weight | 229.05 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | 90 |

| β (°) | Data not available |

| γ (°) | 90 |

| Volume (ų) | Data not available |

| Z | 4 |

| Density (calculated) (g/cm³) | Data not available |

| Absorption coefficient (mm⁻¹) | Data not available |

| F(000) | Data not available |

Interactive Table of Hypothetical Selected Bond Lengths and Angles for this compound

| Bond/Angle | Length (Å) / Angle (°) |

| Br-C(7) | Data not available |

| F-C(5) | Data not available |

| N(1)-N(2) | Data not available |

| N(2)-C(3) | Data not available |

| N(2)-C(8) | Data not available |

| C(7)-C(6)-C(5) | Data not available |

| F-C(5)-C(4) | Data not available |

| C(3a)-N(1)-N(2) | Data not available |

Structure Activity Relationship Sar Investigations of Indazole Derivatives and Implications for Halogenated Analogs

General Principles of SAR for Indazole-Based Pharmacophores

The indazole ring system, consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring, offers multiple points for substitution, allowing for the fine-tuning of a compound's physicochemical and pharmacological properties. The biological activity of indazole derivatives is intricately linked to the nature and position of substituents on both the bicyclic core and the nitrogen atoms.

The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole form. nih.gov However, both isomers are found in biologically active molecules, and the position of the N-substituent can significantly impact the biological profile. The indazole nucleus can act as a versatile pharmacophore, participating in various interactions with biological targets, including hydrogen bonding and pi-pi stacking. nih.gov For instance, the 1H-indazole-3-amine moiety has been identified as an effective hinge-binding fragment in kinase inhibitors. nih.gov

SAR studies on various series of indazole derivatives have revealed that the type and placement of substituents on the indazole ring are critical for their biological activity. These studies guide the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties. nih.govnih.gov

Positional and Electronic Effects of Halogen Substituents (Bromine, Fluorine) on Bioactivity

Halogen atoms, particularly bromine and fluorine, are frequently incorporated into drug candidates to modulate their biological activity. Their introduction can influence factors such as metabolic stability, membrane permeability, and binding affinity to target proteins.

In the context of indazole derivatives, halogenation has been shown to be a viable strategy for enhancing potency. For example, in one series of indazole derivatives, bromo-substituted compounds exhibited better inhibitory activity than their methyl-substituted counterparts. mdpi.com Another study highlighted that a fluoro-substituted derivative at a specific position showed superior inhibitory activity compared to bromo- or chloro-substituted analogs at the same position. mdpi.com This suggests that the nature and position of the halogen are crucial.

The electronic effects of halogens are a key consideration. Fluorine, being highly electronegative, can alter the acidity of nearby protons and participate in hydrogen bonding. Bromine, while less electronegative, is more polarizable and can engage in halogen bonding, a non-covalent interaction that can contribute to ligand-protein binding.

A review of natural and synthetic antimetastatic compounds suggests that a bromo substituent can be an important structural requirement for inhibiting cancer cell migration in certain molecular scaffolds. researchgate.net

The C-5 and C-7 positions of the indazole ring are common sites for substitution in the development of bioactive molecules. Strategic modification at these positions can significantly influence the interaction with biological targets.

The presence of a halogen at the C-5 position has also been explored. For example, 5-fluoroindazole derivatives have been synthesized and evaluated for various biological activities. nih.gov

The combination of a bromine atom at C-7 and a fluorine atom at C-5 in the 2-methyl-2H-indazole scaffold would create a unique electronic environment on the benzene portion of the molecule, likely influencing its interaction with target proteins through a combination of steric and electronic effects.

Influence of N-Substitution (Specifically N2-Methylation) on Biological Profile and Regioselectivity

Generally, N-1 alkylated products are considered thermodynamically controlled, while N-2 alkylated products are favored under kinetic control. The choice of alkylating agent and reaction conditions can influence the regioselectivity of N-alkylation. For instance, the use of methyl 2,2,2-trichloroacetimidate has been described as an efficient method for the regioselective synthesis of substituted 2-methyl-2H-indazoles.

The N-2 position's lone pair of electrons is often considered more kinetically accessible for neutral indazoles. N2-methylation, as in 7-bromo-5-fluoro-2-methyl-2H-indazole, can significantly alter the molecule's interaction with its biological target compared to its N1-methylated or NH-unsubstituted counterparts. The methyl group at the N-2 position can influence the orientation of the indazole ring within a binding pocket and may also impact the molecule's metabolic stability. In some cases, N-substitution on the indazole ring has been shown to have a stronger effect on the potency against certain biological targets. nih.gov

Ligand Design and Optimization Strategies Informed by SAR Studies

The insights gained from SAR studies are instrumental in the design and optimization of new ligands. By understanding which structural features are critical for bioactivity, medicinal chemists can make informed decisions to improve the properties of a lead compound.

Structure-based drug design, often aided by computational methods like molecular docking, is a powerful strategy. nih.gov These techniques can predict how a ligand will bind to its target protein, allowing for the rational design of modifications to enhance affinity and selectivity. For example, if a SAR study reveals that a particular region of the indazole scaffold is in close contact with a hydrophobic pocket of the target protein, introducing a lipophilic group at that position could enhance binding.

Scaffold hopping is another strategy where the core scaffold of a known active compound is replaced with a different one, like an indazole, to discover new chemical entities with improved properties. nih.gov

The systematic exploration of substituents at various positions of the indazole ring, guided by SAR data, allows for the development of compounds with optimized potency and a desirable pharmacological profile. For a molecule like this compound, a rational design approach would consider the interplay of the electronic effects of the two different halogens and the steric and electronic influence of the N2-methyl group to hypothesize its potential biological targets and activity.

Summary of SAR Principles for Indazole Derivatives

| Feature | Observation | Implication for Bioactivity |

| Indazole Core | A versatile and privileged scaffold in medicinal chemistry. | Can be adapted to interact with a wide range of biological targets. |

| N-Substitution | The position of substitution (N-1 vs. N-2) significantly alters the molecule's properties and biological activity. | Regioselective synthesis is crucial for optimizing pharmacological profiles. |

| Halogenation | Introduction of halogens (e.g., F, Br) at various positions is a common strategy. | Can enhance potency, metabolic stability, and binding affinity. The specific halogen and its position are critical. |

| C-5 Substitution | A common site for modification. | Can be used to modulate activity and selectivity. |

| C-7 Substitution | Another key position for introducing substituents. | Can influence interactions with the target and overall molecular properties. |

Mechanistic Studies of Indazole Compound Interactions with Biological Targets

Elucidation of Molecular Targets and Pathways Modulated by Indazole Derivatives

The indazole core is a key pharmacophore in a variety of enzyme inhibitors. nih.govrsc.org Research has shown that indazole derivatives can target a range of protein kinases, which are crucial regulators of cellular signaling pathways. nih.gov Disruption of these pathways is a hallmark of many diseases, including cancer. nih.gov

Prominent molecular targets for indazole-based compounds include:

Vascular Endothelial Growth Factor Receptors (VEGFRs) : These are key regulators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth. nih.gov

Fibroblast Growth Factor Receptors (FGFRs) : These are involved in cell proliferation, differentiation, and migration, and their dysregulation is implicated in cancer. nih.govnih.govmdpi.com

Aurora Kinases : These are serine/threonine kinases that play a critical role in cell division, and their inhibition is a target for cancer therapy. nih.govresearchgate.net

Poly(ADP-ribose) Polymerase (PARP) : PARP enzymes are involved in DNA repair, and their inhibition is a therapeutic strategy for cancers with specific DNA repair defects. acs.org

Phosphoinositide 3-Kinase (PI3K) family : The PI3K/AKT/mTOR signaling pathway is frequently overactivated in cancer cells, promoting cell growth and survival. nih.govnih.govcolab.ws Indazole derivatives have been developed as potent and selective inhibitors of PI3Kδ. nih.govacs.orgscispace.comresearchgate.net

CC-Chemokine Receptor 4 (CCR4) : Some indazole sulfonamides act as allosteric antagonists of this receptor, which is involved in inflammatory responses. acs.org

N-Methyl-D-Aspartate (NMDA) Receptors : Indazole bioisosteres have been developed as negative allosteric modulators of the GluN2B subunit of NMDA receptors, which have neuroprotective potential. nih.govacs.org

While these targets are established for the broader class of indazole derivatives, specific molecular targets for 7-bromo-5-fluoro-2-methyl-2H-indazole have not been detailed in the reviewed scientific literature. The presence of the bromo and fluoro substituents on the indazole ring would be expected to modulate its electronic properties and binding affinities for various targets, but specific experimental data is not available.

Detailed Analysis of Binding Interactions (e.g., Enzyme Active Site Recognition, Receptor Ligand Binding)

The binding of indazole derivatives to their target proteins often involves a network of specific interactions. Molecular docking and X-ray crystallography studies have provided detailed insights into these interactions for several indazole compounds.

Typically, the indazole ring itself plays a crucial role in anchoring the molecule within the binding site. The nitrogen atoms of the indazole can act as hydrogen bond donors or acceptors, forming key interactions with amino acid residues in the protein. For instance, in many kinase inhibitors, the indazole nitrogen atoms form hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition. nih.govacs.org

For example, docking studies of indazole derivatives with FGFR1 have shown that the N-H of the indazole ring can form a hydrogen bond with the amino acid residue Glu562, while a nitrogen atom of the indazole can interact with Ala564. nih.gov In the case of CRAF kinase, the nitrogen atoms of the indazole ring have been observed to form two hydrogen bonds with the hinge residue Cys424. nih.gov

It is important to note that while these binding modes are characteristic of many indazole-based inhibitors, the precise binding interactions of This compound with any specific biological target have not been publicly documented.

Case Studies from Related Indazole Inhibitors (e.g., Kinase Inhibitors, PARP Inhibitors, Phosphoinositide 3-Kinase δ Inhibitors)

The versatility of the indazole scaffold is highlighted by its presence in several clinically evaluated and approved drugs targeting different enzyme families.

Kinase Inhibitors : A number of commercially available anticancer drugs feature an indazole core, including Axitinib (B1684631) and Pazopanib. nih.gov These compounds function by inhibiting tyrosine kinases, thereby blocking signaling pathways that drive tumor growth and angiogenesis. nih.govnih.gov For instance, some indazole derivatives have shown high selectivity for ROCK1 and ROCK2 isoforms, which are serine/threonine kinases. researchgate.net

PARP Inhibitors : Niraparib is an indazole-containing compound that acts as a potent inhibitor of PARP-1 and PARP-2. nih.gov Another example is the 2-phenyl-2H-indazole-7-carboxamide derivative, MK-4827, which shows efficacy in tumors with BRCA-1 and -2 mutations. acs.org The mechanism of action involves trapping PARP on DNA, leading to double-strand breaks that are lethal to cancer cells with deficient homologous recombination repair pathways. nih.govnih.gov

Phosphoinositide 3-Kinase δ (PI3Kδ) Inhibitors : Researchers have successfully developed indazole-based compounds as highly potent and selective inhibitors of PI3Kδ for the treatment of respiratory diseases and certain cancers. nih.govacs.orgscispace.comresearchgate.net Optimization of a lead compound led to the discovery of clinical candidates that are highly selective for PI3Kδ over other isoforms. acs.orgscispace.com

These case studies underscore the adaptability of the indazole scaffold for designing potent and selective inhibitors. However, no specific case studies detailing the activity of This compound as a kinase, PARP, or PI3Kδ inhibitor were found in the available literature.

Investigation of Allosteric Modulatory Mechanisms

In addition to directly competing with endogenous ligands at the active site (orthosteric inhibition), some indazole derivatives have been shown to act as allosteric modulators. This means they bind to a site on the protein distinct from the active site, inducing a conformational change that alters the protein's function.

A notable example is the development of indazole bioisosteres as negative allosteric modulators of NMDA receptors containing the GluN2B subunit. nih.govacs.org These compounds reduce the receptor's activity without directly blocking the glutamate (B1630785) binding site. Similarly, aryl sulfonamide indazole derivatives have been identified as allosteric antagonists of the CC-chemokine receptor 4 (CCR4), binding to an intracellular allosteric site. acs.org

There is no specific information available from the search results to indicate whether This compound functions through an allosteric mechanism.

Pathway Perturbation and Cellular Response Characterization

The interaction of an indazole compound with its molecular target(s) ultimately leads to the perturbation of cellular pathways, resulting in a specific cellular response. For example, indazole-based PI3K inhibitors have been shown to robustly suppress the downstream AKT pathway, which in turn induces apoptosis (programmed cell death) in hepatocellular carcinoma models. nih.gov

Similarly, treatment of breast cancer cells with certain indazole derivatives has been shown to induce apoptosis, decrease the mitochondrial membrane potential, and increase the levels of reactive oxygen species (ROS). rsc.orgnih.gov These compounds can also disrupt cell migration and invasion. rsc.org

The specific pathways perturbed by This compound and the resulting cellular responses have not been characterized in the reviewed literature.

Computational Chemistry Approaches for the Analysis and Prediction of Indazole Derivative Properties and Interactions

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govnih.gov It is a widely used tool for predicting the physicochemical properties and reactivity of molecules like 7-bromo-5-fluoro-2-methyl-2H-indazole. nih.govdergipark.org.tr By calculating the electron density, DFT can determine the optimized molecular geometry, electronic distribution, and frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). frontiersin.orgnih.gov The energies of these orbitals and the resulting HOMO-LUMO energy gap (ΔE) are crucial indicators of a molecule's kinetic stability and chemical reactivity. frontiersin.orgmdpi.com A smaller energy gap generally implies higher reactivity. mdpi.com

For this compound, DFT calculations would provide a foundational understanding of its intrinsic properties. These calculations can be performed using various functionals, such as B3LYP, and basis sets like 6-311++G(d,p), to yield accurate results. researchgate.netresearchgate.net The outputs from these calculations, including global reactivity descriptors, are invaluable for predicting how the molecule will behave in chemical reactions and biological environments. nih.gov

Illustrative DFT-Calculated Reactivity Descriptors

| Parameter | Symbol | Formula | Significance for this compound |

| HOMO Energy | EHOMO | - | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | ELUMO | - | Relates to electron affinity and electron-accepting ability. |

| Energy Gap | ΔE | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. frontiersin.org |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | Measures the power of an atom to attract electrons. sciencepublishinggroup.com |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. sciencepublishinggroup.com |

| Electrophilicity Index | ω | χ²/2η | Describes the propensity to accept electrons. sciencepublishinggroup.com |

Reaction Mechanism Elucidation and Transition State Analysis

DFT calculations are exceptionally powerful for elucidating complex reaction mechanisms at the molecular level. researchgate.netrsc.org For a substituted indazole like this compound, this approach can map out the entire energy profile of a potential chemical transformation, such as a nucleophilic substitution or a cross-coupling reaction. This involves locating and characterizing all stationary points on the potential energy surface, including reactants, intermediates, transition states, and products. youtube.com

Transition state (TS) analysis is a critical component of this process. A transition state represents the highest energy point along a reaction coordinate and is characterized by a single imaginary frequency in its vibrational analysis. youtube.com By calculating the energy barrier (activation energy) associated with the TS, chemists can predict the feasibility and rate of a reaction. rsc.org For instance, DFT could be used to model the N-alkylation of the indazole core, providing insights into regioselectivity and helping to optimize reaction conditions to favor the formation of the desired 2-methyl isomer. researchgate.net This theoretical validation can save significant experimental effort by identifying the most plausible reaction pathways. researchgate.net

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution and reactivity of a molecule. chemrxiv.orgrsc.org It maps the electrostatic potential onto the molecule's electron density surface, using a color-coded scheme to indicate different charge regions. nih.gov Typically, red areas signify regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), which are prone to nucleophilic attack. jchr.org Green and yellow areas denote regions of neutral or intermediate potential.

For this compound, an MEP analysis would highlight the reactive sites. The electronegative fluorine atom and the nitrogen atoms of the indazole ring are expected to be electron-rich regions (red or yellow), making them potential sites for hydrogen bonding or interaction with electrophiles. nih.gov Conversely, the hydrogen atoms and regions near the bromine atom might exhibit a more positive potential (blue or green), indicating sites for nucleophilic interaction. This analysis is crucial for predicting noncovalent interactions, which are fundamental to drug-receptor binding and crystal packing. chemrxiv.orgacs.org

Natural Bond Orbital (NBO) Analysis for Charge Distribution

Natural Bond Orbital (NBO) analysis provides a detailed, quantitative picture of the bonding and electronic structure within a molecule. uni-muenchen.dewisc.edu It transforms the complex, delocalized molecular orbitals from a DFT calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.de This method allows for the calculation of atomic charges and the analysis of donor-acceptor (hyperconjugative) interactions between filled (donor) and empty (acceptor) orbitals. scirp.org

Molecular Docking Simulations for Ligand-Target Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). jchr.org This method is central to structure-based drug design, as it helps to forecast the binding affinity and interaction patterns between a potential drug candidate and its biological target. nih.govbiotech-asia.org The process involves sampling a large number of possible conformations of the ligand within the receptor's binding site and scoring them based on a function that estimates the free energy of binding. nih.gov

In the context of this compound, molecular docking could be used to screen its potential as an inhibitor for various protein targets, such as kinases, which are often implicated in diseases like cancer. biotech-asia.orgrsc.org The simulation would predict the binding mode, identifying key interactions like hydrogen bonds, halogen bonds (involving the bromine atom), and hydrophobic interactions with amino acid residues in the active site. nih.gov The docking score, typically expressed in kcal/mol, provides a quantitative estimate of binding affinity, allowing for the ranking of different indazole derivatives and guiding the design of more potent analogues. biotech-asia.org

Illustrative Molecular Docking Results

| Target Protein (PDB ID) | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| VEGFR-2 (e.g., 4AGD) | This compound | (Predicted Value) | e.g., Glu917, Cys919 | Hydrogen Bond |

| VEGFR-2 (e.g., 4AGD) | This compound | (Predicted Value) | e.g., Val848, Leu840 | Hydrophobic Interaction |

| c-Met Kinase (e.g., 3DKF) | This compound | (Predicted Value) | e.g., Met1160, Tyr1230 | Halogen Bond, π-Alkyl |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to develop a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netfrontiersin.org The fundamental principle is that the structural features of a molecule, quantified by molecular descriptors, determine its activity. nih.gov These descriptors can encode various aspects of the molecule, including topological, electronic, and physicochemical properties. Once a robust QSAR model is built and validated, it can be used to predict the activity of new, untested compounds. researchwithrowan.comyoutube.com

For a class of compounds like substituted indazoles, a QSAR study would involve compiling a dataset of molecules with known biological activities (e.g., IC₅₀ values against a specific enzyme). For each molecule, including this compound, a set of descriptors would be calculated. Using machine learning or statistical methods, a predictive model is then generated. frontiersin.org This model could reveal which molecular properties—such as the presence of the bromo and fluoro groups, molecular weight, or polar surface area—are most influential in determining the biological activity, thereby providing a clear rationale for future drug design efforts. youtube.com

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Ligand Stability

While molecular docking provides a static snapshot of ligand binding, Molecular Dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms and molecules over time. arxiv.orgresearchgate.net Governed by the principles of classical mechanics, MD simulations track the trajectory of a system, providing detailed information about its conformational flexibility, stability, and the thermodynamics of binding. iaanalysis.commdpi.com This method is crucial for understanding how a ligand and its receptor adapt to each other upon binding and for assessing the stability of the resulting complex. acs.org

An MD simulation of this compound bound to a protein target would start with the best-docked pose. pensoft.net Over a simulation period of nanoseconds to microseconds, the system's dynamics are observed. Key analyses include calculating the root-mean-square deviation (RMSD) to assess the stability of the ligand in the binding pocket and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. researchgate.net MD simulations can also be used to calculate binding free energies with higher accuracy through methods like MM/PBSA, validating the docking results and providing a more realistic picture of the ligand-receptor interaction. arxiv.orgpensoft.net

Theoretical Investigations of Indazole Tautomerism and Isomer Stability

Computational chemistry provides powerful tools for understanding the tautomeric preferences and isomeric stability of indazole derivatives. The indazole core can exist in two primary tautomeric forms, 1H-indazole and 2H-indazole, and the position of substituents can significantly influence which form is more stable. nih.govnih.gov Theoretical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the relative energies of these tautomers and isomers, offering insights that complement experimental findings. nih.govrsc.org

The stability of indazole tautomers is a central theme in their computational analysis. For the parent indazole molecule, the 1H-tautomer is generally found to be more stable than the 2H-tautomer. nih.govnih.govresearchgate.net This preference is often attributed to the greater aromaticity of the 1H-indazole structure compared to the quinoid-like arrangement of the 2H form. researchgate.net The energy difference between these two tautomers has been calculated using various theoretical methods, with results consistently favoring the 1H form in the gas phase. researchgate.net

However, the introduction of substituents onto the indazole ring can alter this energy landscape. The electronic nature and position of these substituents can shift the tautomeric equilibrium. researchgate.net For instance, while substitutions at the C5 position may not significantly influence the tautomeric state, other substitutions can stabilize the 2H-tautomer. researchgate.net Computational studies have been employed to systematically investigate these substituent effects.

In the specific case of N-alkylated indazoles, such as this compound, the tautomerism is fixed by the methyl group on one of the nitrogen atoms. This leads to the existence of two possible regioisomers: the N1-substituted and the N2-substituted indazole. Computational methods are crucial for predicting which isomer is the more stable product of a reaction. DFT calculations can be used to model the reaction pathways leading to each isomer, considering factors like transition state energies and the influence of reagents and solvents. beilstein-journals.org

Recent DFT studies on the alkylation of substituted indazoles have highlighted the mechanistic intricacies that govern regioselectivity. beilstein-journals.org These studies have shown that the formation of either N1- or N2-substituted indazoles can be controlled by the reaction conditions. The calculations suggest that different non-covalent interactions drive the formation of each regioisomer. beilstein-journals.org For example, in some cases, a chelation mechanism involving a metal cation can favor the formation of the N1-substituted product. beilstein-journals.org

The stability of different isomers of substituted indazoles is also a key area of computational investigation. For halogenated indazoles, DFT calculations can predict the relative stabilities of various positional isomers. These calculations typically involve geometry optimization of the different isomeric structures followed by the calculation of their electronic energies. The isomer with the lowest calculated energy is predicted to be the most stable.

The following tables present hypothetical data based on the types of results typically generated in computational studies of indazole derivatives.

Table 1: Calculated Relative Energies of Indazole Tautomers

| Tautomer | Method | Basis Set | Relative Energy (kJ/mol) |

| 1H-Indazole | MP2 | cc-pVTZ | 0.0 |

| 2H-Indazole | MP2 | cc-pVTZ | 13.6 researchgate.net |

| 1H-Indazole | B3LYP | 6-31G | 0.0 |

| 2H-Indazole | B3LYP | 6-31G | 21.4 researchgate.net |

| 1H-Indazole | G2 | 0.0 | |

| 2H-Indazole | G2 | 20.3 researchgate.net |

Table 2: Predicted Relative Stability of Substituted Indazole Isomers

| Compound | Isomer | Computational Method | Predicted Relative Stability (kcal/mol) |

| 3-Nitroindazole | 1H-tautomer | B3LYP | More Stable researchgate.net |

| 3-Methoxycarbonylindazole | 1H-tautomer | B3LYP | More Stable researchgate.net |

| Methyl 5-bromo-indazole-3-carboxylate | N1-isopropyl | DFT | Less Stable Product |

| Methyl 5-bromo-indazole-3-carboxylate | N2-isopropyl | DFT | More Stable Product |

These theoretical investigations are not only crucial for fundamental understanding but also have practical implications in synthetic chemistry, guiding the development of synthetic routes to specifically desired isomers of biologically active indazole derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.